Guanidine, 2-nitro-1-nitroso-1-octyl-
Description
Context of Nitroso- and Nitroguanidine (B56551) Chemistry in Organic Synthesis
Nitroguanidine and its derivatives are important intermediates and precursors in organic synthesis. Nitroguanidine itself is a key component in the production of certain propellants and explosives due to its high nitrogen content and relative stability. wikipedia.org The introduction of a nitroso group to form nitrosoguanidine (B1196799) creates a useful reagent for mutagenesis studies in bacteria. wikipedia.org
In the context of organic synthesis, N-alkyl-N'-nitro-N-nitrosoguanidines are valuable for their ability to generate diazomethane (B1218177) upon treatment with a strong base, a reaction that is particularly useful for the methylation of carboxylic acids and other acidic compounds. at.ua Furthermore, these compounds can serve as precursors for the synthesis of other substituted guanidines through reactions with primary amines. acs.org The reactivity of the nitroso and nitro groups, combined with the influence of the alkyl substituent, allows for a range of chemical transformations.
Structural Features and General Reactivity Paradigms of Nitroso- and Nitroguanidines
The structure of nitroguanidine has been a subject of study, and it has been confirmed through NMR spectroscopy, X-ray, and neutron diffraction that it predominantly exists as the nitroimine tautomer in both solid-state and solution. wikipedia.org This structural feature, where the nitro group is double-bonded to one of the guanidinyl nitrogens, significantly influences the electronic properties and reactivity of the molecule.
The general reactivity of N-alkyl-N'-nitro-N-nitrosoguanidines is characterized by several key reactions:
Reaction with Alkali: Treatment with strong aqueous alkali leads to the formation of diazohydrocarbons. at.ua For instance, N-methyl-N'-nitro-N-nitrosoguanidine reacts with aqueous potassium hydroxide (B78521) to produce diazomethane. nih.gov
Reaction with Amines: These compounds can react with primary amines to yield N-substituted-N'-nitroguanidines. acs.org
Acid-Catalyzed Decomposition: In acidic conditions, N-alkyl-N'-nitro-N-nitrosoguanidines can slowly release nitrous acid. For example, N-methyl-N'-nitro-N-nitrosoguanidine in an acidic medium will yield N-methyl-N'-nitroguanidine. nih.gov
The presence of the octyl group in Guanidine (B92328), 2-nitro-1-nitroso-1-octyl- would be expected to influence its physical properties, such as solubility, making it more soluble in nonpolar organic solvents compared to its shorter-chain alkyl analogues. The electronic effect of the alkyl group is generally considered to be weakly electron-donating, which may subtly modulate the reactivity of the nitroso and nitroguanidine functionalities.
| Reagent | Product(s) | General Reaction Type |
|---|---|---|
| Strong Aqueous Alkali (e.g., KOH) | Diazohydrocarbon, Potassium nitrocyanamide | Decomposition/Rearrangement |
| Primary Amines (R'-NH2) | N-substituted-N'-nitroguanidines | Substitution |
| Acid (H+) | N-alkyl-N'-nitroguanidine, Nitrous Acid | Decomposition |
Research Significance and Scope of Investigation for Alkyl-Substituted Nitrosonitroguanidines
The research significance of alkyl-substituted nitrosonitroguanidines is multifaceted. Historically, compounds like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) have been widely used as mutagens in genetic and cancer research due to their alkylating properties. nih.gov The study of their decomposition pathways has provided insights into the generation of reactive intermediates.
The broader class of nitroguanidines has seen a resurgence in interest in the field of energetic materials, where they are valued for their performance and relative insensitivity. wikipedia.org Furthermore, nitroguanidine derivatives are utilized in the synthesis of neonicotinoid insecticides, highlighting their importance in agrochemicals. nih.govresearchandmarkets.com
The investigation into long-chain alkyl-substituted nitrosonitroguanidines, such as the octyl derivative, is less documented in readily available literature. However, research in this area could explore how the lipophilicity imparted by the long alkyl chain affects the compound's biological activity, its solubility in various media for synthetic applications, and its performance characteristics in material science contexts. The synthesis and characterization of such compounds would be a logical extension of the well-established chemistry of their shorter-chain counterparts.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35799-08-7 |
|---|---|
Molecular Formula |
C9H19N5O3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-nitro-1-nitroso-1-octylguanidine |
InChI |
InChI=1S/C9H19N5O3/c1-2-3-4-5-6-7-8-13(12-15)9(10)11-14(16)17/h2-8H2,1H3,(H2,10,11) |
InChI Key |
AOZCQGYQFGAKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Synthetic Routes for the Guanidine (B92328), 2-nitro-1-nitroso-1-octyl- Scaffold
The synthesis of N-substituted, multi-functionalized guanidines is a multi-step process involving the formation of the guanidinyl core followed by the introduction of functional groups.
The foundational step in synthesizing the target compound involves the guanylation of octylamine (B49996). A common approach for creating substituted guanidines is the reaction of a primary amine with a suitable guanidinylating agent. One established method involves the reaction of primary amines with N-alkyl-N-nitroso-N'-nitroguanidines to yield N-substituted-N'-nitroguanidines. acs.org This suggests a potential pathway where octylamine could react with a pre-formed nitro-nitrosoguanidine scaffold.
Alternatively, more general and widely used methods involve reagents that install the guanidine unit onto an amine. These reagents include di-Boc-S-methylisothiourea, often activated with a thiophilic metal salt, or the use of pyrazole-based transfer reagents to avoid toxic metals. nih.gov A simple and efficient one-pot method involves treating an acylcyanamide with chlorotrimethylsilane (B32843) to generate a reactive intermediate that readily guanylates primary and secondary aliphatic amines. nih.gov These methods would first produce an N-octylguanidine derivative, which would then undergo subsequent functionalization.
The introduction of the nitro (-NO₂) and nitroso (-NO) groups onto the guanidine scaffold is a critical step that requires careful control of reaction conditions.
Nitration: The nitration of guanidine derivatives is a well-documented process. Nitroguanidine (B56551) can be prepared by the nitration of guanidine salts, such as guanidine nitrate, using concentrated sulfuric acid or a mixture of fuming nitric acid and sulfuric acid. orgsyn.orgrsc.org The reaction typically involves adding the guanidine salt to cooled, concentrated sulfuric acid, followed by a period of stirring to ensure homogeneity before precipitation in ice water. orgsyn.org Yields of 85–90% have been reported for the nitration of pure guanidine nitrate. orgsyn.org This established procedure for the parent molecule serves as a model for the nitration of the N-octylguanidine intermediate.
Nitrosation: The introduction of the nitroso group can be more complex. Nitrosoguanidine (B1196799) has been prepared via the reduction of nitroguanidine using zinc dust in a neutral medium. chempedia.info Another method is the catalytic hydrogenation of nitroguanidine. acs.org For direct nitrosation, the reaction often involves a nitrosating agent like nitrous acid, which can be generated in situ. While literature on the nitrosation of guanidine derivatives often refers to alkyl-substituted guanidines, studies confirm that guanidine itself can undergo nitrosation. usp.org The nitrosation of aliphatic compounds typically requires adjacent electron-withdrawing groups, and the process can be achieved with agents like alkyl nitrites or dinitrogen tetroxide. nih.gov
A plausible synthetic sequence would involve the initial formation of N-octyl-N'-nitroguanidine, followed by a controlled nitrosation reaction to install the nitroso group on the terminal nitrogen, yielding the final product.
Optimizing reaction parameters is crucial for maximizing the yield and purity of guanidine derivatives. Key factors include temperature, pH, reaction time, and the molar ratio of reactants.
For derivatization reactions intended for analytical purposes, such as with benzoin, optimal conditions have been identified as a reaction temperature of 80–100 °C for 3–5 minutes under alkaline conditions (pH 9.0–9.5). google.com In the synthesis of guanidine-substituted oxanorbornanes, microwave heating at 100 °C for 1 hour was found to be effective. nih.gov The optimization of a derivatization reaction with 9-fluorenylmethylchloroformate (FMOC-Cl) for amino acids, a related class of compounds, was achieved using a 0.4 M borate (B1201080) buffer at pH 9.20 with a specific molar ratio of reagent to analyte. conicet.gov.ar These examples highlight the importance of empirical optimization for each specific derivatization process.
| Parameter | Typical Condition/Range | Impact on Reaction |
| Temperature | 0 °C to 100 °C | Controls reaction rate and minimizes side reactions or decomposition, especially for thermally sensitive nitro/nitroso groups. orgsyn.orggoogle.com |
| pH / Acidity | Acidic (Nitration) to Alkaline (Derivatization) | Influences reagent reactivity and the protonation state of the guanidine group, affecting its nucleophilicity. rsc.orggoogle.comconicet.gov.ar |
| Solvent | Aprotic (e.g., Acetonitrile, DCM) or Acidic Media | Solubilizes reactants and can influence reaction pathways. Anion nucleophilicity can be a deciding factor. nih.gov |
| Reagent Ratio | Stoichiometric to significant excess | Drives the reaction to completion but may require removal of excess reagent post-reaction. google.comnih.gov |
| Reaction Time | Minutes to several hours | Must be sufficient for completion but minimized to prevent product degradation or side-product formation. orgsyn.orggoogle.com |
Chemical Reactivity and Transformation Pathways
Denitrosation Reactions and Mechanisms
Denitrosation, the removal of the nitroso group, is a major metabolic fate for N-nitroso compounds. nih.gov This process can significantly alter the biological activity of the parent molecule, often leading to detoxification. nih.gov
Studies on analogous compounds, such as 1-methyl-2-nitro-1-nitrosoguanidine (MNNG) and nitrosocimetidine (NC), have shown that denitrosation is a significant metabolic pathway in rodents. nih.gov This reaction is catalyzed by rat liver microsomal enzymes in an NADPH-dependent manner. nih.gov The cytochrome P450 enzyme system is implicated in this transformation, as inhibitors like metyrapone (B1676538) and n-octylamine have been shown to suppress the conversion process. nih.gov The enzymatic reaction leads to the generation of the unmodified parent guanidinium (B1211019) compound. nih.gov Cytosolic glutathione (B108866) transferase has also been identified as capable of denitrosating these compounds, a process that requires reduced glutathione as a cofactor. researchgate.net
Kinetic analysis of the enzymatic denitrosation of nitrosoguanidinium compounds provides insight into the efficiency and capacity of the metabolic process. For 1,3-dimethyl-2-cyano-1-nitrosoguanidine (B1211271) (CyanoDMNG), a structural analog, the conversion to its denitrosated form, 1,3-dimethyl-2-cyanoguanidine (Cyano-DMG), has been kinetically characterized. The study determined the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are crucial parameters for understanding enzyme-substrate interactions. nih.govresearchgate.net
Interactive Table: Kinetic Parameters for the Denitrosation of CyanoDMNG
| Parameter | Value | Unit |
|---|---|---|
| Km | 1.0 | mM |
This data reflects the kinetic analysis of the analog compound CyanoDMNG by rat liver microsomes. nih.govresearchgate.net
The enzymatic denitrosation of nitrosoguanidinium compounds yields specific, identifiable products. The primary product is the corresponding denitrosated guanidinium compound, which accounts for a substantial portion of the metabolized nitroso compound. nih.gov Concurrently, inorganic nitrogen species are generated. Nitrite is a significant product, with its yield representing a large fraction of the guanidinium compound produced. nih.govresearchgate.net Nitrate is also formed, though its production rates can be influenced by the incubation conditions. nih.gov
Interactive Table: Product Yields from Microsomal Denitrosation of Nitrosoguanidinium Analogs
| Product | Yield Range (% of Metabolized Compound) |
|---|---|
| Denitrosated Guanidinium Compound | 50-70% |
These yields are based on studies of MNNG, NC, and CyanoDMNG. nih.gov
The molecular structure of N-nitroso compounds plays a crucial role in their reactivity and metabolic fate. nih.govnih.gov For the enzymatic denitrosation of nitrosamines, factors such as the nature of the substituents on the nitrogen atom can influence the rate of reaction. Steric and electronic effects can impact the compound's ability to bind to the active site of metabolizing enzymes like cytochrome P450. nih.govnih.gov
In the case of Guanidine (B92328), 2-nitro-1-nitroso-1-octyl-, the presence of the octyl group, a long alkyl chain, may introduce significant steric hindrance, potentially affecting the rate of enzymatic denitrosation compared to smaller analogs like MNNG. nih.gov Furthermore, the electronic properties of the nitro and guanidinium groups influence the stability of the N-N bond, which is cleaved during denitrosation. nih.gov
Hydrolytic Stability and Degradation Kinetics
The stability of nitrosoguanidinium compounds in aqueous solutions is highly dependent on the pH, which dictates the operative degradation mechanisms and kinetics. researchgate.netnih.gov
Kinetic studies on various N-nitrosoguanidines demonstrate a complex relationship between pH and the rate of hydrolysis. researchgate.net For instance, the degradation of nitrosocimetidine (NC) is rapid under both acidic and alkaline conditions but is relatively stable at a neutral pH. nih.gov
Acidic Conditions: In strongly acidic solutions, the degradation of nitrosoguanidines proceeds primarily through denitrosation. nih.gov This is consistent with the behavior of other nitrosamines, where protonation is a key step in the denitrosation mechanism. rsc.org
Neutral Conditions: Near neutral pH, both denitrosation and other degradation pathways can be observed. nih.gov The presence of thiols, such as cysteine, can significantly accelerate decomposition, with a high proportion of the reaction resulting in denitrosation. nih.gov
Alkaline Conditions: Under alkaline conditions, denitrosation becomes a minor pathway, and other degradation products are formed. nih.gov Kinetic studies of other N-nitrosoguanidines have identified multiple simultaneous reaction paths at high pH, including the spontaneous decomposition of the neutral form, and the decomposition of monoanionic and dianionic species. researchgate.net
This pH-dependent behavior indicates that the stability of Guanidine, 2-nitro-1-nitroso-1-octyl- would be lowest in highly acidic or alkaline environments.
Oxidation-Reduction Dynamics
The nitroso and nitro groups within the molecule are susceptible to both oxidation and reduction, leading to various transformation products.
The N-nitroso group can undergo oxidation to form a nitramine (N-nitro) group. Studies on analogous N-nitrosamines show they can be oxidized to their corresponding nitramines using potent oxidizing agents like peroxytrifluoroacetic acid. nih.gov Another pathway involves the oxidation of nitrosoguanidine (B1196799) with potassium permanganate (B83412) in nitric acid, which yields nitroguanidine (B56551), demonstrating the conversion of the nitroso group to a nitro group under strong oxidizing conditions. at.ua
The oxidation of related N-hydroxyguanidine compounds can lead to the release of nitric oxide (NO) or nitrous oxide (N₂O), depending on the oxidizing agent used. nih.gov For instance, agents like lead tetra-acetate tend to generate nitric oxide, while others like lead oxide result in nitrous oxide. nih.gov
The reduction of the nitro group in nitroguanidines is a well-documented transformation. Zinc metal in an acidic medium, such as acetic acid or hydrochloric acid, is a common and mild reagent used for reducing nitro groups to primary amines. commonorganicchemistry.comsciencemadness.orgresearchgate.net
Studies on the reductive degradation of nitroguanidine have identified two primary pathways:
Nitroreduction : The nitro group is reduced to an amino group, forming aminoguanidine. nih.govresearchgate.net
Reductive Cleavage : The N-N bond is cleaved, resulting in the formation of guanidine. nih.govresearchgate.net
In one study using a magnesium/copper bimetal system for nitroguanidine reduction, the following product distribution was observed after 150 minutes. nih.gov
| Product | Yield |
| Guanidine | 44% |
| Cyanamide | 31% |
| Formamide | 15% |
| Aminoguanidine (AQ) | 6% |
| Urea (B33335) | 2% |
This data illustrates the potential products from the reduction of the nitroguanidine core. nih.gov
The use of zinc dust can also lead to the formation of hydroxylamines under specific conditions, such as in the presence of aqueous ammonium (B1175870) chloride. wikipedia.org In some cases, reduction of nitroguanidine with zinc has been reported to produce stable azo-guanyl compounds, which are typically colored. sciencemadness.org
Nitrosation Reactions and Analogues
While Guanidine, 2-nitro-1-nitroso-1-octyl- already contains a nitroso group, understanding the kinetics and comparative reactivity of guanidine nitrosation provides insight into its formation and the relative stability of the N-N bond.
Kinetic studies on the nitrosation of various guanidine derivatives have been performed. The nitrosation of methylguanidine (B1195345) was found to proceed, yielding methylnitrosourea, but the reaction rate at pH 2 was significantly lower than that for the nitrosation of citrulline, a urea derivative. oup.com For some guanidines, the rate-limiting step is not the initial attack of the nitrosating agent (as is common for amines), but rather the subsequent reorganization of the nitrosated intermediate. researchgate.net The nitrosation of N,N'-dimethyl-N''-cyanoguanidine was found to be a reversible reaction. rsc.org
The reactivity of guanidines during nitrosation presents a unique case, bridging the behavior of amines and ureas. usp.orgbeilstein-journals.org While their basicity is more akin to amines, their kinetic behavior during nitrosation often resembles that of amides and ureas. rsc.orgusp.org
A key difference is the effect of catalysts. The nitrosation of amines is typically catalyzed by halide ions, which form more potent nitrosating agents (nitrosyl halides) in situ. rsc.org In contrast, studies on N,N'-dimethyl-N''-cyanoguanidine showed no such catalysis by halide ions, a behavior characteristic of amides and ureas. rsc.org This suggests that for certain substituted guanidines, the nitrosation mechanism involves a fast initial equilibrium with the nitrosating agent, followed by a rate-limiting proton transfer from the intermediate, similar to the mechanism for ureas. rsc.org
| Compound Class | Typical Nitrosation Behavior | Halide Ion Catalysis |
| Amines | Rate-limiting attack of nitrosating agent on free amine. | Yes |
| Ureas/Amides | Fast O-nitrosation, followed by slow proton transfer and rearrangement. | No |
| Guanidines (some) | Rate-limiting reorganization of nitrosated substrate; behavior similar to ureas. | No |
This table provides a generalized comparison based on available kinetic studies. researchgate.netrsc.org
Formation and Stability of N-Nitrosamides and Related Nitroso-Compounds
The formation and stability of N-nitrosamides, a class of compounds that includes N-nitrosoguanidines like 2-nitro-1-nitroso-1-octyl-guanidine, are critical aspects of their chemical behavior. These compounds are generally characterized by their chemical reactivity and metabolic instability. wikipedia.org
N-nitrosamides are typically formed through the reaction of a suitable amide precursor with a nitrosating agent, such as nitrous acid or its derivatives. britannica.com In the case of 2-nitro-1-nitroso-1-octyl-guanidine, the precursor would be 2-nitro-1-octyl-guanidine, which would react with a nitrosating agent to introduce the nitroso group (-N=O) onto one of the nitrogen atoms.
A defining characteristic of N-nitrosamides, including N-nitrosoguanidines, is their instability compared to N-nitrosamines. usp.org This instability is attributed to the presence of an electron-withdrawing group (such as a carbonyl or, in this case, a nitroguanidinyl group) attached to the nitrogen atom bearing the nitroso group. usp.org This structural feature allows for the direct generation of electrophilic compounds without the need for metabolic activation, which is a key difference from the more stable N-nitrosamines that require enzymatic processes to become reactive. usp.orgqcsrm.com
The stability of N-nitrosamides is influenced by several factors, including the structure of the parent amide, the acyl group, and the surrounding environmental conditions. cdnsciencepub.com Generally, they are thermally unstable, often stable only at or below room temperature. cdnsciencepub.com Their decomposition can be influenced by factors such as pH and exposure to light. qcsrm.comnih.gov
Decomposition of N-nitrosamides can proceed through various pathways. Under neutral or alkaline conditions, hydrolysis can occur, leading to deamination. rsc.org In acidic media, the decomposition of related N-nitroso compounds has been shown to be acid-catalyzed, leading to products of hydrolysis and denitrosation. rsc.org The decomposition of N-nitrosamides can lead to the formation of highly reactive electrophilic species, such as diazonium or carbenium ions, which can subsequently react with other molecules. wikipedia.orgnih.gov
Below is a table summarizing the general stability characteristics of N-nitrosamides compared to N-nitrosamines.
| Feature | N-Nitrosamides (e.g., N-Nitrosoguanidines) | N-Nitrosamines |
| General Stability | Generally unstable and chemically reactive. wikipedia.orgusp.org | Generally stable. usp.org |
| Activation | Do not require metabolic activation to form reactive electrophiles. usp.orgqcsrm.com | Require metabolic activation (e.g., by cytochrome P450) to become reactive. usp.orgqcsrm.com |
| Decomposition Conditions | Can decompose under thermal stress, and in acidic or basic conditions. cdnsciencepub.comrsc.orgrsc.org | More stable under neutral or alkaline conditions in the dark. nih.gov |
| Decomposition Products | Can form highly reactive electrophiles like diazonium and carbenium ions. wikipedia.org | Form reactive intermediates upon metabolic activation. nih.gov |
It is important to note that while general trends for N-nitrosamides exist, the specific stability and reactivity of 2-nitro-1-nitroso-1-octyl-guanidine would be influenced by the unique combination of the nitro, nitroso, and octyl-guanidine functional groups. Detailed experimental studies would be necessary to fully characterize its chemical reactivity and transformation pathways.
Degradation and Environmental Fate Studies
Biodegradation Pathways in Environmental Matrices
The biodegradation of nitroguanidines is a key process influencing their persistence and potential impact on ecosystems. Research has focused on understanding the microbial processes that can break down these compounds in various environmental settings.
Aerobic and Anaerobic Degradation Mechanisms of Nitroguanidines
Studies have shown that nitroguanidine (B56551) is susceptible to biodegradation under both aerobic and anaerobic conditions, although the mechanisms and efficiencies can differ. Under aerobic conditions, the biodegradation of nitroguanidine is often a cometabolic process, meaning that other organic carbon sources are required to support the growth of degrading microorganisms. researchgate.net Some bacterial strains, such as Pseudomonas extremaustralis NQ5, Arthrobacter strain NQ4, and Arthrobacter strain NQ7, have been identified as capable of degrading nitroguanidine, utilizing it as a nitrogen source rather than a carbon or energy source. nih.govnih.gov
Identification of Biotransformation Products (e.g., Ammonia, Nitrosoguanidine)
The biodegradation of nitroguanidine leads to the formation of several transformation products. One of the primary products of nitroguanidine biodegradation in soil is ammonia. dtic.mildtic.mil This indicates the cleavage of the nitro and amino groups from the guanidine (B92328) backbone.
Under anaerobic conditions, nitrosoguanidine (B1196799) has been identified as a significant intermediate in the biotransformation of nitroguanidine. dtic.miloup.com Other potential degradation products that have been investigated, though not always detected, include cyanoguanidine and melamine. oup.com The identification of these byproducts is crucial for a complete understanding of the environmental fate and any potential ecotoxicological risks associated with the breakdown of nitroguanidines.
Role of Supplemental Carbon in Promoting Biodegradation
A critical factor in the successful biodegradation of nitroguanidine in environmental systems is the availability of a supplemental carbon source. dtic.mildtic.mil Studies have demonstrated that the addition of a readily biodegradable carbon source, such as glucose, significantly enhances the degradation of nitroguanidine in soil. dtic.mil This is because the microorganisms responsible for the degradation often require an additional energy source to carry out the cometabolic transformation of the nitroguanidine molecule. researchgate.net Without sufficient supplemental carbon, nitroguanidine is likely to persist in the environment and has the potential to leach into groundwater. dtic.mildtic.mil
Environmental Stability and Persistence Mechanisms
The stability and persistence of nitroguanidines in the environment are governed by a combination of biological and chemical degradation processes. Understanding these mechanisms is essential for predicting the long-term behavior of these compounds.
Chemical Degradation in Aqueous and Soil Systems
In addition to biodegradation, nitroguanidines can undergo chemical degradation in aqueous and soil environments. One of the most significant abiotic degradation pathways is photolysis, or degradation by sunlight. dtic.mildtic.mil Nitroguanidine and its transformation product, nitrosoguanidine, are sensitive to UV light. dtic.mil The rate of photodegradation can be influenced by the intensity and wavelength of light, as well as the presence of other substances in the water that may act as photosensitizers or quenchers.
In soil, the persistence of nitroguanidine can vary significantly depending on the soil type. researchgate.net The half-life of nitroguanidine in moist, unsaturated soils has been estimated to range from 7.5 to 56 days. researchgate.net The chemical and physical properties of the soil, such as pH, organic matter content, and microbial activity, all play a role in determining the rate of degradation.
Influence of Environmental Conditions on Degradation Kinetics
The kinetics of nitroguanidine degradation are highly dependent on a variety of environmental conditions. As previously mentioned, the presence of a supplemental carbon source is a key factor for biodegradation. dtic.mildtic.mil Temperature also plays a significant role, with degradation rates generally increasing with temperature within a certain range.
The pH of the surrounding medium can also influence the stability of nitroguanidines. While stable under neutral and slightly acidic conditions, the degradation of nitroguanidine can be accelerated under alkaline conditions. dtic.mil The presence of other chemicals and contaminants in the environment can also impact degradation kinetics, either by inhibiting microbial activity or by participating in chemical reactions.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a powerful tool for identifying functional groups. For Guanidine (B92328), 2-nitro-1-nitroso-1-octyl-, characteristic absorption bands would be expected for the N-H, C=N, N-N=O, and N-O bonds. The octyl group would show characteristic C-H stretching and bending vibrations. While spectra for related compounds like nitroguanidine (B56551) and various nitrosamines exist, no specific IR spectrum for Guanidine, 2-nitro-1-nitroso-1-octyl- has been published. pw.edu.plchemicalbook.comresearchgate.net
Hypothetical IR Data for Guanidine, 2-nitro-1-nitroso-1-octyl-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3100 | N-H stretching | Guanidine (-NH₂) |
| 2950-2850 | C-H stretching | Octyl chain (-CH₂, -CH₃) |
| 1680-1640 | C=N stretching | Guanidine |
| 1650-1600 | N-H bending | Guanidine (-NH₂) |
| 1580-1530 | Asymmetric N-O stretching | Nitro group (-NO₂) |
| 1500-1450 | N=O stretching | Nitroso group (-N=O) |
| 1470-1450 | C-H bending | Octyl chain (-CH₂, -CH₃) |
Note: This table is predictive and not based on experimental data for the specified compound.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of Guanidine, 2-nitro-1-nitroso-1-octyl- would be expected to show strong signals for the C-N and N-N bonds. No experimental Raman spectra for this specific compound are available in the searched literature. horiba.comchemicalbook.comresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed States
SERS is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. It can provide insights into the orientation and interaction of the molecule with the surface. There is no available research on the SERS analysis of Guanidine, 2-nitro-1-nitroso-1-octyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism
NMR spectroscopy is the most powerful method for determining the precise molecular structure of an organic compound by mapping the carbon and hydrogen framework. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in Guanidine, 2-nitro-1-nitroso-1-octyl-, allowing for the confirmation of its connectivity and the identification of any potential isomers. However, no published NMR data for this specific compound could be located. nih.govchemicalbook.comchemicalbook.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. An ESI-MS analysis of Guanidine, 2-nitro-1-nitroso-1-octyl- would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragment ions resulting from the loss of the nitroso (-NO), nitro (-NO₂), and parts of the octyl chain. This data would confirm the molecular weight and provide evidence for the presence of the key functional groups. Despite the utility of this technique, no ESI-MS data has been published for Guanidine, 2-nitro-1-nitroso-1-octyl-. acs.orgnih.govosti.govnih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis
Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation and sensitive detection of chemical compounds. In the context of "Guanidine, 2-nitro-1-nitroso-1-octyl-," MS/MS provides a robust method for confirming its molecular structure and for quantifying its presence at trace levels in various matrices. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and serves as a chemical fingerprint.
While specific experimental MS/MS data for "Guanidine, 2-nitro-1-nitroso-1-octyl-" is not extensively available in the public domain, a detailed understanding of its fragmentation behavior can be inferred from the well-documented mass spectrometric analysis of related compounds, namely N-nitrosamines, nitroguanidines, and long-chain alkyl compounds.
Proposed Fragmentation Pathways
Upon introduction into the mass spectrometer and ionization, "Guanidine, 2-nitro-1-nitroso-1-octyl-" would form a protonated molecule, [M+H]⁺. In the collision cell of the tandem mass spectrometer, this precursor ion is subjected to energetic collisions with an inert gas, leading to its fragmentation. The fragmentation is predicted to occur at the most labile bonds and is guided by the functional groups present in the molecule: the N-nitroso group, the nitroguanidine moiety, and the octyl chain.
Several key fragmentation pathways are anticipated:
Loss of the Nitroso Group: A characteristic fragmentation for N-nitroso compounds is the homolytic cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO). researchgate.netnih.gov This would produce a significant product ion with a mass-to-charge ratio (m/z) corresponding to the [M+H-30]⁺ species.
Cleavage of the Nitroguanidine Moiety: The nitroguanidine group can undergo several fragmentation reactions. A common pathway is the loss of the nitro group (•NO₂), leading to a fragment ion at [M+H-46]⁺. Another possibility is the cleavage of the guanidinic C-N bond.
Fragmentation of the Octyl Chain: The C₈H₁₇ alkyl chain can undergo fragmentation through a series of neutral losses of alkene molecules (CₙH₂ₙ). Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is also a common fragmentation pathway for aliphatic amines and could lead to the formation of a stable octyl cation or related fragments. nih.gov
Combined Fragmentations: A cascade of fragmentation events is also highly probable, where the initial product ions undergo further dissociation. For instance, the ion formed by the loss of the nitroso group could subsequently lose the nitro group or undergo fragmentation of the octyl chain.
Data on Predicted MS/MS Fragmentation
The following interactive table summarizes the predicted major fragmentation pathways for protonated "Guanidine, 2-nitro-1-nitroso-1-octyl-" (predicted [M+H]⁺ = m/z 247.16).
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |
| 247.16 | [M+H - •NO]⁺ | •NO (30 Da) | 217.16 |
| 247.16 | [M+H - •NO₂]⁺ | •NO₂ (46 Da) | 201.16 |
| 247.16 | [M+H - C₈H₁₇•]⁺ | C₈H₁₇• (113 Da) | 134.05 |
| 217.16 | [M+H - •NO - •NO₂]⁺ | •NO₂ (46 Da) | 171.16 |
Note: The m/z values are predicted based on the chemical formula C₉H₂₀N₆O₃ and are monoisotopic masses. Actual experimental values may vary slightly.
The precise fragmentation pattern and the relative abundance of the product ions would be dependent on the specific instrumental conditions, such as the collision energy and the nature of the collision gas.
Application in Trace Analysis
For trace analysis, a highly sensitive and specific technique such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice. acs.orgresearchgate.netacs.org By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored. For "Guanidine, 2-nitro-1-nitroso-1-octyl-," the transition from the precursor ion (e.g., m/z 247.16) to a characteristic product ion (e.g., m/z 217.16) would be selected. This approach provides excellent selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations, even in complex matrices, by filtering out background noise. acs.orgresearchgate.net
No Publicly Available Computational Chemistry Studies Found for "Guanidine, 2-nitro-1-nitroso-1-octyl-"
A comprehensive search for publicly available scientific literature and data regarding the computational and quantum mechanical investigations of the chemical compound Guanidine, 2-nitro-1-nitroso-1-octyl- has yielded no specific results. Consequently, it is not possible to provide a detailed article on its conformational analysis, electronic structure, reactivity predictions, or reaction mechanisms as outlined in the user's request.
The requested analysis, which includes:
Conformational Analysis and Energy Landscapes
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) Mapping
Natural Bond Orbital (NBO) Analysis
Reaction Mechanism Elucidation through Computational Modeling
Transition State Calculations
is highly specific and requires dedicated computational chemistry research to have been performed and published on this particular molecule. The absence of such information in accessible scientific databases and research platforms indicates that these specific studies on "Guanidine, 2-nitro-1-nitroso-1-octyl-" may not have been conducted, or if they have, are not publicly documented.
Therefore, the creation of a scientifically accurate and verifiable article adhering to the requested structure and content is not feasible at this time. Further research would need to be conducted and published by the scientific community to generate the data necessary to fulfill this request.
Computational Chemistry and Quantum Mechanical Investigations
Reaction Mechanism Elucidation through Computational Modeling
Prediction of Reaction Pathways and Energy Barriers
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the prediction of reaction pathways and energy barriers for the compound Guanidine (B92328), 2-nitro-1-nitroso-1-octyl-. While computational methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation (MP2) theory are commonly used to investigate the reaction mechanisms of N-nitroso compounds, no publicly available research applies these techniques to this specific molecule. nih.gov
In general, for N-nitroso compounds, quantum mechanical calculations are employed to understand their decomposition and reactivity. nih.gov These studies often focus on pathways such as α-hydroxylation, which is a key step in the metabolic activation of many carcinogenic nitrosamines. nih.gov Theoretical calculations can determine the activation energies for such reactions, providing insights into their feasibility and potential biological activity. nih.gov For instance, computational investigations on other N-nitroso compounds have elucidated mechanisms of thermal decomposition, which are influenced by factors like the solvent and the nature of substituents. researchgate.net However, without specific research on Guanidine, 2-nitro-1-nitroso-1-octyl-, it is not possible to provide data on its specific reaction pathways or the associated energy barriers.
Solvation Models and Environmental Parameter Influence
Specific research on the application of solvation models to Guanidine, 2-nitro-1-nitroso-1-octyl- is not available in the reviewed literature. The influence of environmental parameters on this particular compound has not been computationally modeled or experimentally reported in the sources accessed.
Conductor-like Screening Model for Real Solvents (COSMO-RS) and Polarizable Continuum Model (PCM) for Solvent Effects
There are no specific studies that have utilized the Conductor-like Screening Model for Real Solvents (COSMO-RS) or the Polarizable Continuum Model (PCM) to analyze the solvent effects on Guanidine, 2-nitro-1-nitroso-1-octyl-.
These computational models are powerful tools for predicting the thermodynamic properties of solutes in different solvents. wikipedia.org COSMO-RS, for example, uses quantum chemical data to calculate properties like activity coefficients, solubility, and partition coefficients without the need for system-specific parameterization. wikipedia.orgresearchgate.net PCM is another widely used implicit solvation model that calculates the effect of a solvent environment on the electronic structure and energies of molecules. Both models are instrumental in understanding how a solvent can influence chemical equilibria and reaction rates. For related classes of compounds, such as nitropurines, PCM has been used to investigate how the solvent affects the stability of different tautomers. mdpi.com However, the absence of specific research on Guanidine, 2-nitro-1-nitroso-1-octyl- means that no data from COSMO-RS or PCM calculations can be presented.
Prediction of Tautomeric Equilibria in Solution
No specific studies on the prediction of tautomeric equilibria for Guanidine, 2-nitro-1-nitroso-1-octyl- in solution were found in the available literature.
The guanidine group can exhibit complex tautomerism, and the presence of nitro and nitroso substituents would further influence the relative stabilities of different tautomeric forms. researchgate.netmdpi.com Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are crucial for elucidating the predominant tautomers in solution. researchgate.netnih.gov The choice of solvent can significantly shift the tautomeric equilibrium by stabilizing one form over another through interactions like hydrogen bonding. nih.gov For example, studies on other substituted guanidines have shown how different substituents and intermolecular hydrogen bonding in the crystal lattice can favor specific tautomers. mdpi.com Similarly, for N-nitroso compounds, computational studies have explored the relative stabilities of different tautomers. sapub.org Without dedicated research on Guanidine, 2-nitro-1-nitroso-1-octyl-, it is not possible to provide specific predictions or data regarding its tautomeric preferences in various solvents.
Due to the lack of specific research findings for Guanidine, 2-nitro-1-nitroso-1-octyl- in the areas outlined, no data tables can be generated.
No Publicly Available Research Found for "Guanidine, 2-nitro-1-nitroso-1-octyl-"
Following a comprehensive search of publicly accessible scientific databases and literature, no research or data could be found for the chemical compound "Guanidine, 2-nitro-1-nitroso-1-octyl-".
Therefore, it is not possible to generate an article based on the provided outline detailing its applications in chemical research, analytical sciences, organic synthesis, or its molecular interactions in biochemical systems. The specified subsections, including methodologies like Liquid Chromatography-Mass Spectrometry (LC-MS), Ion Chromatography (IC), and its role in studying oxidative stress, require existing research findings which are not available for this specific compound.
The absence of information suggests that "Guanidine, 2-nitro-1-nitroso-1-octyl-" may be a novel or highly specialized compound that has not been the subject of published scientific investigation. Without any foundational data, the creation of a thorough, informative, and scientifically accurate article as requested is unachievable.
Applications in Chemical Research and Analytical Sciences
Exploration of Molecular Interactions in Biochemical Systems at a Mechanistic Level
Nitric Oxide Release Mechanisms from Nitroso Compounds
The compound Guanidine (B92328), 2-nitro-1-nitroso-1-octyl-, as an N-nitroso derivative, is structurally poised to function as a nitric oxide (NO) donor. While direct experimental studies on this specific molecule are not prevalent in published literature, the mechanisms of NO release can be inferred from the extensive research on analogous N-nitroso compounds, including N-nitrosamines and other related structures. The release of nitric oxide from such compounds is a critical aspect of their application in chemical and analytical research, where they serve as controllable sources of this important signaling molecule. researchgate.netnih.gov
The liberation of nitric oxide from N-nitroso compounds is not typically a spontaneous process under physiological conditions but can be initiated by various stimuli. The primary mechanisms include thermal decomposition, photolysis, and chemical or enzymatic reactions.
Thermal Decomposition: Many N-nitroso compounds can release NO upon heating. The stability of the N-N bond is a key factor, and the energy required for its homolytic cleavage to yield nitric oxide and the corresponding amino radical can be provided by an increase in temperature. The rate of this decomposition is highly dependent on the specific molecular structure and the surrounding chemical environment.
Photolytic Release: Photolysis is a common and controllable method for generating NO from N-nitroso compounds. nih.govelsevierpure.com Upon absorption of light of a specific wavelength, typically in the UV or visible range, the N-nitroso moiety can be excited, leading to the cleavage of the N-N bond and the release of nitric oxide. This property is particularly useful in experimental setups where precise temporal and spatial control over NO release is required. The efficiency of photolytic NO release, or the quantum yield, varies among different nitroso compounds.
Chemically-Induced Release: The decomposition of N-nitroso compounds to release nitric oxide can be triggered by various chemical reagents. For instance, reactions with acids can lead to the protonation of the nitrosoamine, followed by decomposition. Transition metal ions, such as Cu⁺, can also catalyze the release of NO from certain nitroso compounds through redox-mediated pathways. nih.govelsevierpure.com Furthermore, strong reducing agents may also induce the release of NO.
In the context of "Guanidine, 2-nitro-1-nitroso-1-octyl-", the presence of the nitroguanidine (B56551) group adds a layer of complexity to its reactivity. The electron-withdrawing nature of the nitro group can influence the stability of the N-nitroso group and, consequently, the conditions required for NO release. Research on simpler N-nitroso-N'-nitroguanidines, such as N-methyl-N-nitroso-N'-nitroguanidine, provides some insight into the properties of this class of compounds, although detailed mechanisms of NO release are not extensively documented in that specific context. acs.org
The general reaction for the release of nitric oxide from a generic N-nitroso compound (R-N(NO)-R') can be represented as:
R-N(NO)-R' → [R-N-R']• + •NO
This initial step is often followed by a series of complex secondary reactions involving the other radical species generated.
The study of such NO donors is pivotal in analytical sciences for the development of sensors and assays that rely on the controlled generation of nitric oxide. In chemical research, these compounds are invaluable tools for investigating the physiological and pathological roles of nitric oxide in various biological systems. aquigenbio.comnih.gov
Research Findings on Nitric Oxide Donors
The following table summarizes key findings from research on different classes of nitric oxide donors, which provides a framework for understanding the potential behavior of Guanidine, 2-nitro-1-nitroso-1-octyl-.
| Class of NO Donor | Activation Mechanism(s) | Key Characteristics | References |
| S-Nitrosothiols (RSNOs) | Thermal, Photolytic, Metal-catalyzed | Spontaneous release under certain physiological conditions; rates vary with thiol structure. | nih.govnih.govelsevierpure.com |
| N-diazeniumdiolates (NONOates) | pH-dependent spontaneous release | Predictable rates of NO release at physiological pH; rate is dependent on the amine precursor. | nih.gov |
| Organic Nitrates | Enzymatic (e.g., by mitochondrial aldehyde dehydrogenase) | Require metabolic activation to release NO. | nih.gov |
| N-Nitroso Compounds | Thermal, Photolytic, Chemical | Generally stable; NO release requires external trigger, allowing for controlled generation. | aquigenbio.comwikipedia.org |
This comparative data highlights the diverse strategies for nitric oxide release from various chemical scaffolds. For "Guanidine, 2-nitro-1-nitroso-1-octyl-", its classification as an N-nitroso compound suggests that its NO-releasing properties would likely be inducible rather than spontaneous, making it a potentially valuable tool for controlled experimental applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
